molecular formula C10H6N4 B1587834 4,5,9,10-Tetraazaphenanthrene CAS No. 653-05-4

4,5,9,10-Tetraazaphenanthrene

Cat. No. B1587834
CAS RN: 653-05-4
M. Wt: 182.18 g/mol
InChI Key: QMFMZFPFIUREDE-UHFFFAOYSA-N
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Description

4,5,9,10-Tetraazaphenanthrene, also known as Dipyrido[3,2-c:2’,3’-e]pyridazine, is a chemical compound with the molecular formula C10H6N4 and a molecular weight of 182.18 . It is used in various scientific research .


Molecular Structure Analysis

The molecular structure of 4,5,9,10-Tetraazaphenanthrene is characterized by a square planar geometry around the palladium center . It has been found to interact with DNA, causing a significant kinking of the double helix .


Chemical Reactions Analysis

4,5,9,10-Tetraazaphenanthrene has been found to exhibit catalytic activity towards Heck-reaction . This suggests that it may have potential applications in various chemical reactions.


Physical And Chemical Properties Analysis

4,5,9,10-Tetraazaphenanthrene has a melting point of 225-230°C and a predicted density of 1.395±0.06 g/cm3 . It also has a predicted pKa value of 0.22±0.30 .

Mechanism of Action

Target of Action

The primary targets of 4,5,9,10-Tetraazaphenanthrene are transition metal complexes, particularly those of palladium (Pd) and platinum (Pt) . The compound acts as a ligand, binding to these metal centers and significantly influencing their electronic structure . This interaction is crucial for the compound’s role in various chemical reactions and processes.

Mode of Action

4,5,9,10-Tetraazaphenanthrene interacts with its targets by chelating onto the metal center via its heteroaromatic moiety . This interaction drastically modifies the electronic structure of the metal complex and tunes the stability of the Pd(IV) species . The compound’s mode of action also involves facilitating photo-induced electron transfer (PET) in the presence of biomolecules .

Biochemical Pathways

The interaction of 4,5,9,10-Tetraazaphenanthrene with its targets affects several biochemical pathways. For instance, it plays a role in the formation of high oxidation intermediates of late transition metals . Additionally, the compound is involved in the photo-oxidation of DNA and the generation of photoadducts, i.e., the formation of a covalent bond between the Ru(II) complex and the guanine or tryptophan moieties of a biomolecule .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4,5,9,10-Tetraazaphenanthrene is currently limited. The compound’s molecular weight is known to be 18218 , which could influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of 4,5,9,10-Tetraazaphenanthrene’s action are primarily observed in its role as a photosensitizer. The compound’s interaction with its targets leads to the formation of photo-oxidizing complexes . These complexes can react with biomolecules upon excitation, leading to photo-induced electron transfer . This process can ultimately result in the formation of photoadducts .

Action Environment

The action, efficacy, and stability of 4,5,9,10-Tetraazaphenanthrene can be influenced by various environmental factors. For instance, the compound’s photochemical properties can be affected by the presence of light, particularly blue-light irradiation . Additionally, the compound’s interaction with its targets and its resulting effects can be influenced by the presence of other molecules in its environment .

properties

IUPAC Name

3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4/c1-3-7-9(11-5-1)10-8(14-13-7)4-2-6-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFMZFPFIUREDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)N=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409003
Record name 4,5,9,10-Tetraazaphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

653-05-4
Record name 4,5,9,10-Tetraazaphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4,5,9,10-Tetraazaphenanthrene (taphen) contribute to the stabilization of Palladium(IV) species in organometallic complexes?

A1: Research has shown that taphen, when incorporated into a heterobimetallic complex containing a divalent organolanthanide fragment (Cp*2Yb) and a palladium bis-alkyl fragment (PdMe2), can facilitate the formation and stabilization of unusual Palladium(IV) species [, ]. This stabilization arises from the redox non-innocent nature of taphen, meaning it can readily accept or donate electrons. Upon oxidative addition of methyl iodide (MeI) to the Pd(II) center, taphen can act as an electron reservoir, enabling the formation of the Pd(IV) tris-alkyl species. This ability to stabilize high-valent metal centers makes taphen a valuable ligand in organometallic chemistry.

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